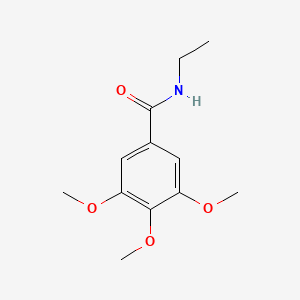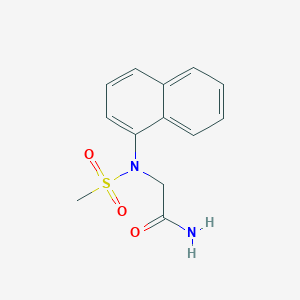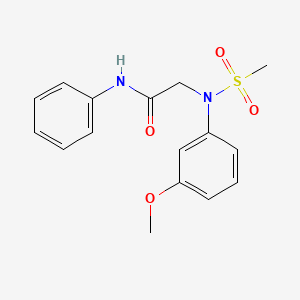
N-ethyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,4,5-trimethoxybenzamide (ETB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETB belongs to the class of benzamides, which are known for their diverse biological activities. ETB has been found to exhibit several interesting properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of several signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It also decreases the levels of oxidative stress markers, such as MDA and ROS. In addition, this compound has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of N-ethyl-3,4,5-trimethoxybenzamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another direction is to study its anti-cancer effects in more detail, with a focus on its mechanism of action. Additionally, the potential use of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis, should be explored. Finally, the toxicity and side effects of this compound need to be further studied to determine its safety for use in humans.
Conclusion:
This compound is a chemical compound with potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer effects, and has been extensively studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity. This compound represents a promising avenue for future scientific research in the field of drug development.
Métodos De Síntesis
The synthesis of N-ethyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to produce this compound. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-ethyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which make it a potential candidate for the treatment of chronic pain. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-ethyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICUNXHKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

